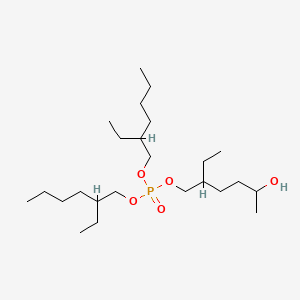
Di-(2-Ethylhexyl) (2-Ethyl-5-Hydroxyhexyl) Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-(2-Ethylhexyl) (2-Ethyl-5-Hydroxyhexyl) Phosphate is a chemical compound derived from 2-Ethyl-1-hexanol. It is used in the preparation of succinate-based plasticizers, which are alternatives to phthalate plasticizers. This compound is also utilized in the preparation of polymeric plasticizers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-(2-Ethylhexyl) (2-Ethyl-5-Hydroxyhexyl) Phosphate is synthesized from 2-Ethyl-1-hexanol. The synthetic route involves the reaction of 2-Ethyl-1-hexanol with phosphorus oxychloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield. The process includes steps such as purification and distillation to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Di-(2-Ethylhexyl) (2-Ethyl-5-Hydroxyhexyl) Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
Di-(2-Ethylhexyl) (2-Ethyl-5-Hydroxyhexyl) Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of plasticizers, which are essential in the manufacturing of flexible plastics.
Wirkmechanismus
The mechanism of action of Di-(2-Ethylhexyl) (2-Ethyl-5-Hydroxyhexyl) Phosphate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, leading to changes in metabolic pathways. The compound can also interact with cellular membranes, affecting their fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-(2-Ethylhexyl) Phosphate: This compound is similar in structure but lacks the hydroxy group present in Di-(2-Ethylhexyl) (2-Ethyl-5-Hydroxyhexyl) Phosphate.
Mono-(2-Ethyl-5-Hydroxyhexyl) Phthalate: This compound is a metabolite of Di-(2-Ethylhexyl) Phthalate and has similar chemical properties.
Uniqueness
This compound is unique due to the presence of both ethylhexyl and hydroxyhexyl groups, which confer specific chemical and physical properties. These properties make it suitable for specialized applications in plasticizer production and scientific research.
Eigenschaften
Molekularformel |
C24H51O5P |
|---|---|
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
bis(2-ethylhexyl) (2-ethyl-5-hydroxyhexyl) phosphate |
InChI |
InChI=1S/C24H51O5P/c1-7-12-14-22(9-3)18-27-30(26,28-19-23(10-4)15-13-8-2)29-20-24(11-5)17-16-21(6)25/h21-25H,7-20H2,1-6H3 |
InChI-Schlüssel |
QXKRXEKOFLNFEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CC)CCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,5-difluoro-2-methoxyphenyl)-5-(1-(1-(methylsulfonyl)piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860702.png)
![(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid](/img/structure/B13860727.png)
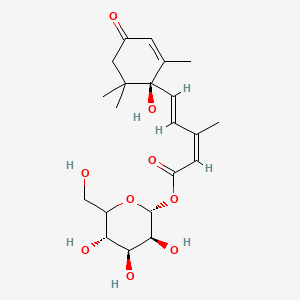

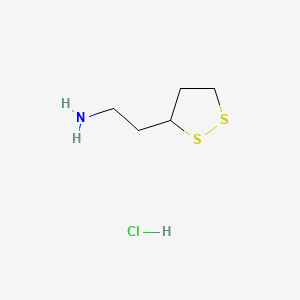
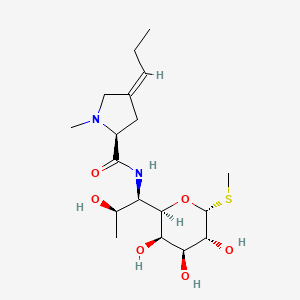


![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
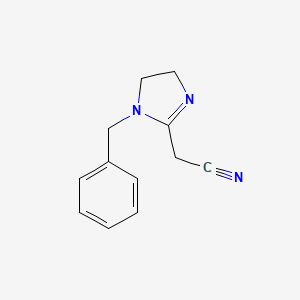
![[5-(Pyridin-3-yl)-1,3-phenylene]dimethanol](/img/structure/B13860775.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine](/img/structure/B13860796.png)
